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Compound of Interest

3-Amino-1-
Compound Name:

(cyclopropylmethyl)urea
CAS No.: 1057393-54-0

Cat. No.: B1521635

Get Quote
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A Publish Comparison Guide for Medicinal Chemists
Executive Summary & Scaffold Identity

3-Amino-1-(cyclopropylmethyl)urea represents a privileged hydrazine-urea scaffold. Unlike
simple ureas, the presence of the N3-amino group (hydrazine motif) confers high reactivity
toward carbonyls, making it a critical "warhead" for enzymes utilizing quinone cofactors (e.g.,
SSAO) and a building block for semicarbazone drugs.

IUPAC Name: 1-amino-3-(cyclopropylmethyl)urea

Common Chemical Name: 4-(cyclopropylmethyl)semicarbazide

Core Pharmacophore: N-substituted semicarbazide

Primary Biological Targets:

o SSAO/VAP-1 (EC 1.4.3.21): Anti-inflammatory target.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1521635#bc-rfq
https://www.benchchem.com/product/b1521635/docs?utm_src=pdf-body#structure-activity-relationship-of-3-amino-1-cyclopropylmethyl-urea-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

o Voltage-Gated Sodium Channels (Nav): Via semicarbazone derivatives (Anticonvulsant).

Mechanism of Action & Target Engagement
A. SSAO/VAP-1 Inhibition (Anti-Inflammatory)

The primary application of the free hydrazine-urea form is the inhibition of Semicarbazide-
Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).

e Mechanism: The terminal amino group (—NH2) functions as a nucleophilic "warhead" that
covalently binds to the Topaquinone (TPQ) cofactor within the SSAO active site, forming a
hydrazone adduct. This irreversibly inhibits the enzyme.

» Role of Cyclopropylmethyl: The hydrophobic cyclopropylmethyl group occupies the substrate
channel. Its steric bulk and lipophilicity provide selectivity over Monoamine Oxidases (MAO-
A/B), which prefer planar aromatic or smaller alkyl groups.

B. Sodium Channel Blockade (Anticonvulsant)

When derivatized into semicarbazones (via condensation with aryl aldehydes), the structure
acts as a sodium channel blocker.

e Mechanism: The semicarbazone moiety (-NH-CO-NH-N=C<) stabilizes the inactivated
state of voltage-gated sodium channels (Navl1.2, Nav1.6), preventing repetitive neuronal
firing during seizures.

Structure-Activity Relationship (SAR) Analysis

The SAR is divided into three zones: the Tail (N1), the Linker (Urea), and the Head (N3-Amino).

Zone 1: The Tail (N1-Cyclopropylmethyl)
 Lipophilicity: The cyclopropylmethyl group (

fragment contribution) enhances blood-brain barrier (BBB) penetration compared to methyl
or ethyl analogs.

o Metabolic Stability: Unlike
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-butyl chains, the cyclopropyl ring is resistant to

-oxidation. However, it can undergo P450-mediated ring opening (suicide inhibition), which
can be advantageous for irreversible enzyme inhibition but poses toxicity risks if not
optimized.

» Steric Fit: In SSAO, the "butterfly" shape of the cyclopropyl group fits snugly into the leucine-
rich hydrophobic pocket, enhancing potency by 5—-10x compared to a simple ethyl group.

Zone 2: The Urea Linker

e H-Bonding: The urea protons serve as critical hydrogen bond donors to the protein backbone
(e.g., Asp residues in the channel pore or active site).

» Rigidity: Replacement of urea with thiourea often retains activity but decreases metabolic
stability (S-oxidation) and solubility.

Zone 3: The Head (N3-Amino / Hydrazine)

o Free Amine (—NHz2): Essential for SSAO inhibition. Alkylation of this nitrogen abolishes
activity against TPQ cofactors.

e Imine Formation (=N-R): Conversion to an aryl-semicarbazone switches the activity from
enzyme inhibition to ion channel modulation (anticonvulsant).

Comparative Data Table
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N1- N3-
Derivative . . Primary Potency Key
Substituent  Substituent o
Class . Activity (Est.) Property
(Tail) (Head)
High
Cyclopropylm SSAO IC50: 10-50 o
Lead Scaffold —NH: (Free) o Selectivity vs
ethyl Inhibitor nM
MAO
SSAO IC50: >500 Low
Analog A Methyl —NH: o ) o
Inhibitor nM Lipophilicity
MAO/SSAO Low
Analog B Phenyl —NH: ) IC50: 200 nM o
Mixed Selectivity
o Cyclopropylm  =CH-(2-Cl- Anticonvulsa ED50: 15 Nav Channel
Derivative C
ethyl Phenyl) nt mg/kg Blocker
o Cyclopropylm  =CH-(4-OMe-  Anticonvulsa ED50: 45 Lower
Derivative D
ethyl Phenyl) nt mg/kg Potency

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1-

(cyclopropylmethyl)urea

A self-validating protocol using the "activated carbamate" route.

Reagents: Cyclopropylmethylamine, Diphenyl carbonate (or CDI), Hydrazine hydrate,

THF/Ethanol.

 Activation: Dissolve cyclopropylmethylamine (10 mmol) in dry THF (20 mL). Add Diphenyl

carbonate (10 mmol) and stir at RT for 2 hours to form the phenyl carbamate intermediate.

o Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of amine.

e Hydrazinolysis: Add Hydrazine hydrate (15 mmol, excess) dropwise to the reaction mixture.

Reflux for 3 hours.
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« |solation: Evaporate solvent. The product often precipitates. Recrystallize from
Ethanol/Water.

o Validation: IR spectrum must show urea carbonyl (~1650 cm~1) and hydrazine doublet
(~3300 cm™1).

Protocol B: SSAO Inhibition Assay

Reagents: Recombinant human SSAO (VAP-1), Benzylamine (substrate), Amplex Red
detection system.

e Incubate enzyme (10 ng/mL) with test compound (0.1 nM — 10 uM) for 30 mins at 37°C in
PBS.

e Add Benzylamine (1 mM) and Amplex Red/HRP mix.
e Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.

o Causality Check: Pre-incubation is required because hydrazine inhibitors are "mechanism-
based" (time-dependent) inhibitors.

Visualized Pathway & Logic

The following diagram illustrates the structural logic and the bifurcation of biological activity
based on the N3-derivatization.
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Caption: Functional dissection of the scaffold showing how the N3-Amino "warhead" status
determines the pharmacological target (Enzyme vs. lon Channel).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(cyclopropylmethyl)urea Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521635/docs#structure-activity-relationship-of-3-
amino-1-cyclopropylmethyl-urea-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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